molecular formula C8H6BrN3O B013498 4-Azidophenacyl bromide CAS No. 57018-46-9

4-Azidophenacyl bromide

Cat. No. B013498
CAS RN: 57018-46-9
M. Wt: 240.06 g/mol
InChI Key: LZJPDRANSVSGOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-azidophenacyl bromide involves specific reactions that allow for its production in good yields. For instance, the synthesis from phenacyl bromides through reactions with sodium azide has been demonstrated, leading to the formation of phenacyl azides, which are precursors to 4-azidophenacyl bromide (Batanero et al., 1999). Additionally, various methods, including the use of metallic indium or zinc in reactions with phenacyl bromides, have been explored to synthesize related compounds, showcasing the versatility of approaches in obtaining 4-azidophenacyl bromide derivatives (Yadav et al., 2008).

Molecular Structure Analysis

Studies on the molecular structure of compounds related to 4-azidophenacyl bromide reveal significant insights into their conformation and chemical behavior. For instance, X-ray molecular structure analysis has provided detailed views of the stereochemistry and molecular conformation of these compounds, enhancing understanding of their reactivity and interactions (Rodios et al., 1994).

Chemical Reactions and Properties

4-Azidophenacyl bromide participates in various chemical reactions, serving as a precursor for the synthesis of heterocyclic compounds and as a bifunctional reagent for photolabile applications. Its ability to undergo photolysis to generate reactive intermediates like nitrenes makes it valuable in cross-linking studies and the modification of macromolecules (Hixson & Hixson, 1975).

Physical Properties Analysis

The physical properties of 4-azidophenacyl bromide and related compounds, such as solubility, melting point, and stability, are crucial for their application in synthetic chemistry. These properties are influenced by the molecular structure and substituents present on the phenacyl core. Detailed physical property analysis aids in the optimization of reaction conditions and the development of new synthetic methodologies.

Chemical Properties Analysis

The chemical properties of 4-azidophenacyl bromide, including its reactivity towards nucleophiles, electrophiles, and photolabile behavior, are central to its application in organic synthesis and material science. Its role as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds is a testament to its reactivity and utility in organic chemistry (Vekariya et al., 2018).

Scientific Research Applications

  • Photoaffinity Labeling in Yeast : The photosensitive azide derivative of ethidium bromide, which is related to 4-Azidophenacyl bromide, has been found to selectively bind to mitochondrial DNA. This enhances the production of petite mutants in yeast through photoaffinity labeling (Hixon, White, & Yielding, 1975).

  • Inhibition of Rabbit Muscle Enzyme : P-azidophenacyl bromide acts as a versatile photolabile reagent that effectively inhibits rabbit muscle glyceraldehyde-3-phosphate dehydrogenase (Hixson & Hixson, 1975).

  • Antioxidant Properties : New 2-(4-bromophenyl)-2-oxoethyl benzoates synthesized in a study showed mild antioxidant abilities compared to standard BHT, indicating potential applications in synthetic and photochemistry (Kumar et al., 2014).

  • Electrochemical Reduction : Electrochemical reduction of phenacyl azides leads to the formation of 2-aroyl-4-arylimidazoles with considerable yield, demonstrating a significant application in organic synthesis (Batanero, Escudero, & Barba, 1999).

  • Micellization Studies : The study of micelles of 4-aza-1-tetradecyl-1-azoniabicyclo[2.2.2]octane bromide in aqueous solution provided insights into their formation and the lifetime of molecules in micelles, relevant to surface chemistry and nanotechnology (Zakharova et al., 2012).

  • Inhibition of Phospholipase A2 Activity : Bromophenacyl bromide, a compound related to 4-Azidophenacyl bromide, has been shown to inhibit phospholipase A2 activity, which has implications in biochemical research and drug development (Massicotte, Oliver, Lynch, & Baudry, 1990).

  • Functionalization of Surfaces : Organic azides functionalized gallium phosphide surfaces, reducing gallium leaching and improving stability and hydrophobic properties, demonstrating potential in materials science and engineering (Richards, Luce, Zemlyanov, & Ivanisevic, 2012).

  • Synthesis of Organic Compounds : The compound has been used in the synthesis of new organic molecules, such as 2,4,6-triarylpyrimidines, showcasing its utility in organic synthesis (Gupta et al., 2007).

properties

IUPAC Name

1-(4-azidophenyl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJPDRANSVSGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205627
Record name 4-Azidophenacyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidophenacyl bromide

CAS RN

57018-46-9
Record name 4-Azidophenacyl bromide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azidophenacyl bromide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Azidophenacyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-azidophenyl)-2-bromoethan-1-one
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Record name 4-AZIDOPHENACYL BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
BD Smith, K Nakanishi, K Watanabe… - Bioconjugate Chemistry, 1990 - ACS Publications
… Since its introduction in 1973 (1,2), 4-azidophenacyl bromide (PAPB) has become a useful bifunctional reagent for the modification of both large and small molecules for photolabeling …
Number of citations: 7 pubs.acs.org
QX Li, JE Casida - Bioorganic & Medicinal Chemistry, 1995 - Elsevier
… The most potent photoaffinity ligand (IC~ 9 nM) was labeled at 7 Ci mmol -~ by reacting the appropriate thiol with 3H 4-azidophenacyl bromide (obtained by alumina-catalyzed tritium …
Number of citations: 11 www.sciencedirect.com
HM Perera, MA Trakselis - Bio-protocol, 2020 - bio-protocol.org
… Here, we provide detailed protocols of site-specific DNA footprinting assays with 4-azidophenacyl bromide (APB) to analyze the translocation orientation of SsoMCM (Pendergrast et al., …
Number of citations: 1 bio-protocol.org
MM Hanna, S Dissinger, BD Williams, JE Colston - Biochemistry, 1989 - ACS Publications
Department of Biological Chemistry, California College of Medicine, University of California, Irvine, Irvine, California 92717 Received January 30, 1989; Revised Manuscript Received …
Number of citations: 34 pubs.acs.org
P Dumoulin, P Oertel-Buchheit… - Proceedings of the …, 1993 - National Acad Sciences
… 4-azidophenacyl bromide, suggesting that essentially all the cysteine side chains have reacted with 4-azidophenacyl bromide … crosslinking agent 4-azidophenacyl bromide to map LexA-…
Number of citations: 22 www.pnas.org
HJ Wester, K Hamacher, S Guhlke - Journal of Nuclear Medicine, 1994 - osti.gov
… After introduction of [{sup 18}F]-fluoride into commercially available 4-azidophenacyl-bromide (APB) by nucleophilic substitution and subsequent purification by HPLC and Sep Pak C-…
Number of citations: 7 www.osti.gov
K Stade, J Rinke-Appel, R Brimacombe - Nucleic acids research, 1989 - academic.oup.com
… A photo-reactive group was introduced by substitution of the thio-U with 4-azidophenacyl bromide. The messages were bound to E. coli 70S ribosomes in the presence of the …
Number of citations: 114 academic.oup.com
PS Pendergrast, YAN Chen… - Proceedings of the …, 1992 - National Acad Sciences
… To construct this CAP derivative, we reacted CAP with 4-azidophenacyl bromide under conditions that resulted in complete and highly selective derivatization of the solventaccessible …
Number of citations: 67 www.pnas.org
D Hu, M Crist, X Duan, FA Quiocho… - Journal of Biological …, 2000 - ASBMB
… cysteine residues were introduced into the two PI-SceI domains at positions 91, 97, 170, 230, 376, and 378, and the mutant proteins were modified with either 4-azidophenacyl bromide …
Number of citations: 51 www.jbc.org
D Richards, P Luce, D Zemlyanov, A Ivanisevic - Scanning, 2012 - Wiley Online Library
… Compound 4-azidophenacyl bromide (4AB) is an aryl azide with a bromine group at its opposite terminus that provides easy identification of the molecule's presence on the surface with …
Number of citations: 10 onlinelibrary.wiley.com

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